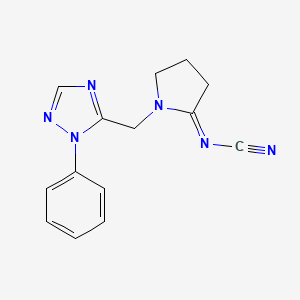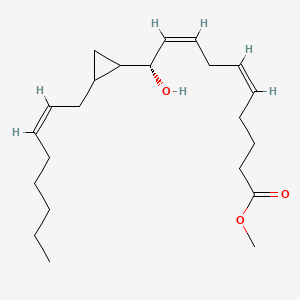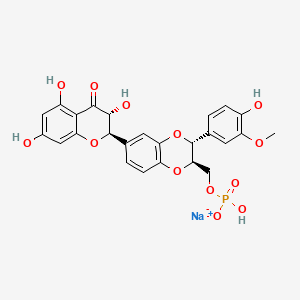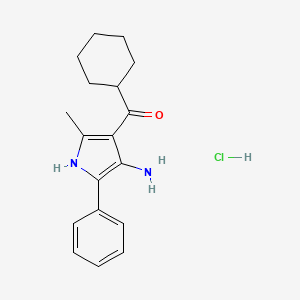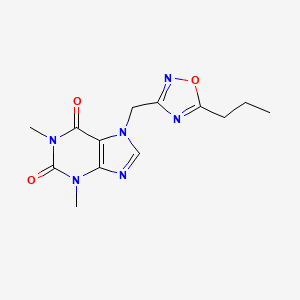
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: is a compound that combines the structural features of theophylline and oxadiazole. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the oxadiazole moiety introduces unique chemical properties that can enhance the biological activity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Attachment to Theophylline: The oxadiazole ring is then attached to the theophylline core through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a halogenated theophylline compound in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the theophylline core.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the theophylline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are typically used.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted theophylline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of theophylline derivatives on cellular processes. It can also serve as a probe to investigate the role of oxadiazole-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its bronchodilator properties. It may be explored as a treatment for respiratory diseases, leveraging the combined effects of theophylline and oxadiazole.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the respiratory tract, thereby improving airflow and reducing symptoms of respiratory diseases. The oxadiazole moiety may also contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This compound has a similar structure but with a methyl group instead of a propyl group on the oxadiazole ring.
7-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This derivative contains a phenyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the propyl group in 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline can influence its lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl counterparts. This structural variation can lead to differences in pharmacokinetics, bioavailability, and overall therapeutic efficacy.
Eigenschaften
CAS-Nummer |
88339-06-4 |
|---|---|
Molekularformel |
C13H16N6O3 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C13H16N6O3/c1-4-5-9-15-8(16-22-9)6-19-7-14-11-10(19)12(20)18(3)13(21)17(11)2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
VYZDCCMTUGQZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


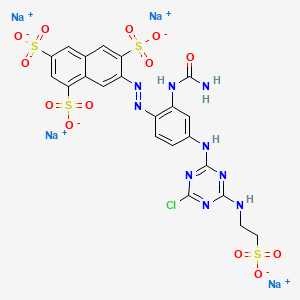
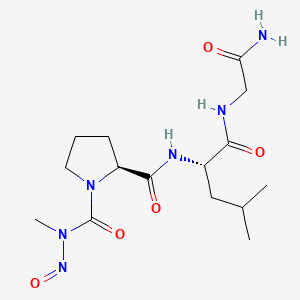
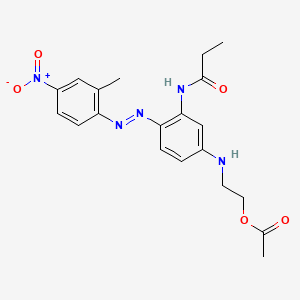
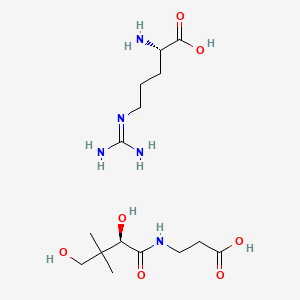
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

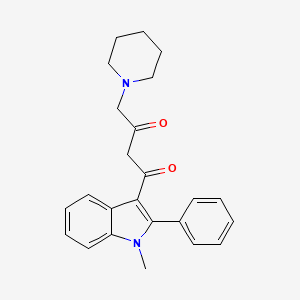

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
